(2-Fluorophenyl)glycine hydrochloride
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Overview
Description
(2-Fluorophenyl)glycine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2 It is a derivative of glycine, an amino acid, where the phenyl group is substituted with a fluorine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)glycine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Formation of Schiff Base: The 2-fluorobenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (2-Fluorophenyl)glycine.
Hydrochloride Formation: Finally, the (2-Fluorophenyl)glycine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl)glycine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenylglycine derivatives.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(2-Fluorophenyl)glycine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)glycine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to glycine.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving glycine receptors, and influence enzymatic activities.
Comparison with Similar Compounds
(4-Fluorophenyl)glycine: Another fluorinated derivative with the fluorine atom at the para position.
(3-Fluorophenyl)glycine: Fluorine atom at the meta position.
(2-Chlorophenyl)glycine: Chlorine substituent instead of fluorine at the ortho position.
Uniqueness:
Position of Fluorine: The ortho position of the fluorine atom in (2-Fluorophenyl)glycine hydrochloride imparts unique steric and electronic properties.
Reactivity: The specific position of the fluorine atom can influence the reactivity and interaction with biological targets compared to other isomers
Properties
Molecular Formula |
C8H9ClFNO2 |
---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
2-(2-fluoroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-4-7(6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
InChI Key |
MPCOHZXGXIPARE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)F.Cl |
Origin of Product |
United States |
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